molecular formula C16H14N2O6S B601341 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- CAS No. 102199-53-1

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-

Cat. No.: B601341
CAS No.: 102199-53-1
M. Wt: 362.36
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Description

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a thiazole ring and a phenylmethoxycarbonyl group, contributing to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with phenylmethoxycarbonyl chloride to form the intermediate compound. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers .

Chemical Reactions Analysis

Types of Reactions

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- involves its interaction with specific molecular targets. The thiazole ring and phenylmethoxycarbonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit bacterial cell wall synthesis, making it effective as an antibiotic. The exact pathways and molecular targets vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(3-methyl-2-butenyl) ester
  • 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(2-propenyl) ester

Uniqueness

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- is unique due to its specific structural features, such as the thiazole ring and phenylmethoxycarbonyl group, which confer distinct chemical properties and reactivity. These features make it particularly valuable in the synthesis of antibiotics and other pharmaceuticals .

Properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c19-13(20)7-6-11(14(21)22)12-9-25-15(17-12)18-16(23)24-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,19,20)(H,21,22)(H,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJOTWMQVWNZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723601
Record name 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102199-53-1
Record name 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
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2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
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2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
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2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
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2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
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2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-

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